molecular formula C15H9N3OS2 B15104144 (5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15104144
M. Wt: 311.4 g/mol
InChI Key: LZGVOLQIWRKEGN-FMIVXFBMSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused thiazole-triazole core with a substituted benzylidene or heteroarylidene group at position 3. The (5E)-configuration indicates the spatial arrangement of the exocyclic double bond, critical for molecular interactions. Synthesis typically involves a multicomponent one-pot protocol using aldehydes (e.g., thiophene-2-carbaldehyde) and acetic acid/sodium acetate under reflux .

Properties

Molecular Formula

C15H9N3OS2

Molecular Weight

311.4 g/mol

IUPAC Name

(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H9N3OS2/c19-14-12(9-11-7-4-8-20-11)21-15-16-13(17-18(14)15)10-5-2-1-3-6-10/h1-9H/b12-9+

InChI Key

LZGVOLQIWRKEGN-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CS4)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of this compound are influenced by substituents at positions 2 (aryl/heteroaryl) and 5 (benzylidene/heteroarylidene). Below is a comparative analysis with key analogs:

Table 1: Substituent Variations and Physicochemical Properties

Compound Name (CAS/ID) Position 2 Substituent Position 5 Substituent Melting Point (°C) Yield (%) Key References
Target Compound Phenyl Thiophen-2-ylmethylidene Not Reported ~60*
(5E)-2-(2,4-Dichlorophenyl) analog (134886-51-4) 2,4-Dichlorophenyl 4-(Dimethylamino)benzylidene Not Reported 67
(5E)-2-(4-Chlorophenyl) analog (606955-49-1) 4-Chlorophenyl 3-Fluorobenzylidene Not Reported 58
(5E)-2-(4-Ethoxyphenyl) analog (606953-72-4) 4-Ethoxyphenyl 3-Methoxybenzylidene Not Reported ~55*
(5E)-2-(3-Methylphenyl) analog (618853-48-8) 3-Methylphenyl 3,4-Dimethoxybenzylidene Not Reported ~60*

*Estimated based on similar synthetic protocols .

Key Observations:

Electron-donating groups (e.g., methoxy in ) at position 5 increase solubility but may reduce metabolic stability. The thiophene moiety in the target compound introduces sulfur-mediated π-π stacking and hydrophobic interactions, distinct from phenyl or dimethylamino analogs .

Synthetic Yields :

  • Yields range from 53% to 67% for analogs, influenced by steric hindrance and aldehyde reactivity. The thiophene-2-carbaldehyde used in the target compound likely offers moderate reactivity, aligning with yields observed in .

Table 2: Reported Bioactivity of Selected Analogs

Compound Name (CAS/ID) Bioactivity (IC50/MIC) Target/Assay Key Findings References
(5E)-2-(2,4-Dichlorophenyl) analog Not Reported Anticancer (In Vitro) Moderate activity against MCF-7 cells
(5E)-2-(4-Chlorophenyl) analog MIC50: 12.5 µg/mL Antimicrobial (S. aureus) Superior to fluconazole in fungal assays
Target Compound Not Reported Pending Studies Predicted activity via SAR (thiophene synergy)

Key Insights:

  • Chlorinated analogs (e.g., ) show enhanced antimicrobial and anticancer activity, likely due to increased lipophilicity and membrane penetration.
  • The thiophene group in the target compound may offer unique selectivity in kinase or protease inhibition, as seen in thiophene-linked triazoles .

Structural-Activity Relationships (SAR)

Position 2 Modifications :

  • Phenyl vs. Chlorophenyl : Chlorine atoms enhance bioactivity but may increase toxicity.
  • Ethoxy/Methoxy Groups : Improve solubility but reduce metabolic stability due to oxidative demethylation .

Position 5 Modifications: Thiophene vs. Benzene: Thiophene’s lower aromaticity and sulfur atom facilitate polar interactions absent in phenyl analogs . Dimethylamino vs. Methoxy: Dimethylamino groups (e.g., ) introduce basicity, altering pharmacokinetic profiles.

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